molecular formula C40H43BN2 B570648 Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-) CAS No. 114367-12-3

Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)

Cat. No. B570648
M. Wt: 562.608
InChI Key: BSVAQMFSSBXYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-), also known as Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-), is a useful research compound. Its molecular formula is C40H43BN2 and its molecular weight is 562.608. The purity is usually 95%.
BenchChem offers high-quality Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

114367-12-3

Product Name

Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)

Molecular Formula

C40H43BN2

Molecular Weight

562.608

IUPAC Name

1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C16H23N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-8-15(9-4-1)14-18-13-7-12-17-11-6-2-5-10-16(17)18/h1-20H;1,3-4,8-9H,2,5-7,10-14H2/q-1;+1

InChI Key

BSVAQMFSSBXYTG-UHFFFAOYSA-N

SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CCC2=[N+](CC1)CCCN2CC3=CC=CC=C3

synonyms

8-Benzyl-1,8-diazabicyclo[5.4.0]undec-7-ene tetraphenylborate

Origin of Product

United States

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